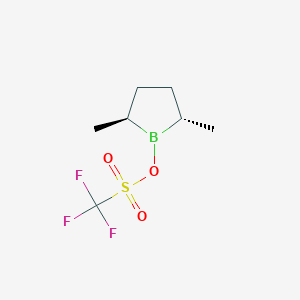
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5S)-2,5-二甲基硼杂环戊烷-1-基三氟甲磺酸酯是一种有机硼化合物,由于其独特的结构和反应性质,在化学的各个领域引起了人们的兴趣。该化合物的特点是硼原子与三氟甲磺酸酯基团相连,使其成为有机合成和催化反应中一种宝贵的试剂。
准备方法
合成路线和反应条件
(2S,5S)-2,5-二甲基硼杂环戊烷-1-基三氟甲磺酸酯的合成通常涉及 (2S,5S)-2,5-二甲基硼杂环戊烷与三氟甲磺酸酐的反应。反应在无水条件下进行,以防止三氟甲磺酸酯基团的水解。一般的反应方案如下:
(2S,5S)−2,5−Dimethylborolane+Trifluoromethanesulfonic anhydride→(2S,5S)−2,5−Dimethylborolan-1-yl trifluoromethanesulfonate
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,反应条件经过优化,以确保高收率和纯度。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
(2S,5S)-2,5-二甲基硼杂环戊烷-1-基三氟甲磺酸酯会发生多种类型的化学反应,包括:
取代反应: 三氟甲磺酸酯基团可以被亲核试剂(如胺、醇和硫醇)取代。
氧化反应: 硼原子可以被氧化形成硼酸或硼酸酯。
还原反应: 该化合物可以被还原形成硼氢化物。
常用试剂和条件
取代反应: 常用的试剂包括叠氮化钠、硫氰酸钾和氢化铝锂等亲核试剂。反应通常在极性非质子溶剂(如二甲基亚砜(DMSO)或四氢呋喃(THF))中进行。
氧化反应: 在温和条件下使用过氧化氢或偏硼酸钠等试剂。
还原反应: 使用氢化铝锂或硼氢化钠等还原剂。
主要产物
取代反应: 产物包括具有各种官能团的取代硼杂环戊烷。
氧化反应: 产物包括硼酸和硼酸酯。
还原反应: 产物包括硼氢化物。
科学研究应用
(2S,5S)-2,5-二甲基硼杂环戊烷-1-基三氟甲磺酸酯在科学研究中有多种应用:
有机合成:
催化: 在各种对映选择性反应中用作催化剂,包括氢化反应和交叉偶联反应。
材料科学: 用于合成含硼聚合物和具有独特电子性质的材料。
药物化学: 探索其在药物开发中的潜力,特别是在合成含硼药物方面。
作用机理
(2S,5S)-2,5-二甲基硼杂环戊烷-1-基三氟甲磺酸酯的作用机理涉及硼原子的活化,该原子可以参与各种化学转化。三氟甲磺酸酯基团充当离去基团,促进亲核取代反应。硼原子还可以与二醇和其他路易斯碱形成可逆共价键,使其成为有机合成中一种多功能试剂。
作用机制
The mechanism of action of (2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate involves the activation of the boron atom, which can participate in various chemical transformations. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The boron atom can also form reversible covalent bonds with diols and other Lewis bases, making it a versatile reagent in organic synthesis.
相似化合物的比较
类似化合物
- (2S,5S)-2,5-二甲基磷杂环戊烷苯基(环辛二烯)铑(I)三氟甲磺酸酯
- (2S,5S)-2,5-二乙基磷杂环戊烷苯基(环辛二烯)铑(I)三氟甲磺酸酯
独特性
(2S,5S)-2,5-二甲基硼杂环戊烷-1-基三氟甲磺酸酯的独特之处在于其硼原子,与含磷类似物相比,它具有不同的反应活性。三氟甲磺酸酯基团的存在增强了其亲电性,使其成为各种化学反应中一种高反应性的中间体。
属性
分子式 |
C7H12BF3O3S |
|---|---|
分子量 |
244.04 g/mol |
IUPAC 名称 |
[(2S,5S)-2,5-dimethylborolan-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C7H12BF3O3S/c1-5-3-4-6(2)8(5)14-15(12,13)7(9,10)11/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI 键 |
NVABJSMCYANUSG-WDSKDSINSA-N |
手性 SMILES |
B1([C@H](CC[C@@H]1C)C)OS(=O)(=O)C(F)(F)F |
规范 SMILES |
B1(C(CCC1C)C)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




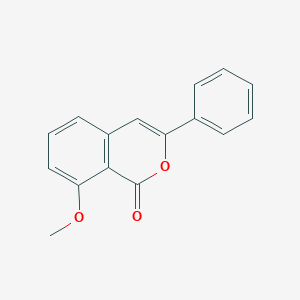
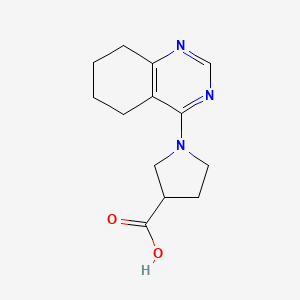


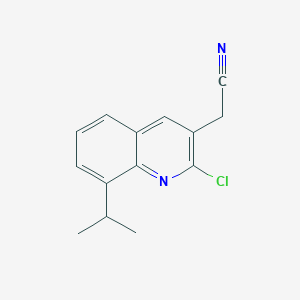
![6H-Purin-6-one, 1,9-dihydro-2-[(4-methylphenyl)amino]-](/img/structure/B11867273.png)
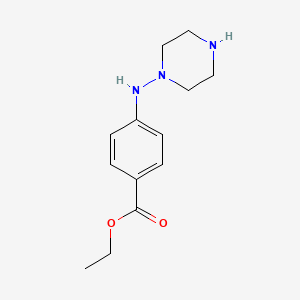



![Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-](/img/structure/B11867321.png)
![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)
